Cas no 893638-27-2 (ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate)

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core with an ethyl ester and amino functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The saturated tetrahydroindazole ring enhances stability, while the amino and ester groups provide reactive sites for further derivatization. Its applications include serving as a precursor in the synthesis of bioactive compounds, such as kinase inhibitors and other therapeutic agents. The compound’s well-defined reactivity and compatibility with various synthetic methodologies underscore its utility in medicinal chemistry and drug discovery research.
ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate structure
893638-27-2 structure
Product Name:ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS No:893638-27-2
MF:C10H15N3O2
MW:209.245002031326
MDL:MFCD08700611
CID:4723659
PubChem ID:23005640
Update Time:2025-06-13

ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester
    • ethyl 5-azanyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
    • ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
    • MDL: MFCD08700611
    • Inchi: 1S/C10H15N3O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h6H,2-5,11H2,1H3,(H,12,13)
    • InChI Key: YVUJZPIEAKBBSY-UHFFFAOYSA-N
    • SMILES: N1C2=C(CC(N)CC2)C(C(OCC)=O)=N1

ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Pricemore >>

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Additional information on ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Research Update on Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 893638-27-2): Synthesis, Applications, and Recent Advances

Ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 893638-27-2) is a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile scaffold, which serves as a building block for various bioactive molecules. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthetic methodologies, biological applications, and emerging research trends.

The compound's structural features, including the tetrahydroindazole core and ester functionality, make it a valuable precursor for drug discovery. Recent publications (2023-2024) have demonstrated its utility in the synthesis of novel c-Met kinase inhibitors, with several derivatives showing promising antitumor activity in preclinical models. A study published in Journal of Medicinal Chemistry (2023) reported optimized synthetic routes for 893638-27-2, achieving improved yields (>85%) through a modified cyclization protocol using microwave-assisted synthesis.

In terms of biological applications, ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been identified as a crucial intermediate for developing TRK/ROS1 dual inhibitors. Recent patent filings (WO202318765, 2023) describe its incorporation into next-generation kinase inhibitors with enhanced blood-brain barrier penetration. Computational studies have further elucidated the compound's binding modes with various kinase targets, providing insights for structure-activity relationship (SAR) optimization.

Analytical characterization of 893638-27-2 has seen advancements as well. A 2024 study in ACS Omega presented comprehensive NMR and mass spectrometry data, along with X-ray crystallographic analysis of several crystalline derivatives. These findings have improved the compound's quality control standards for pharmaceutical applications. Stability studies under various pH conditions (pH 2-9) demonstrated excellent chemical stability, supporting its use in drug formulation development.

The safety profile of ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been evaluated in recent toxicological assessments. Acute toxicity studies in rodent models (LD50 > 2000 mg/kg) and genotoxicity screening (Ames test negative) suggest favorable preliminary safety characteristics for further development. However, researchers note the need for more comprehensive ADME studies to fully characterize its pharmacokinetic properties.

Looking forward, several research groups are exploring the compound's potential in new therapeutic areas beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting suggests possible applications in neurodegenerative diseases through modulation of neurotrophic signaling pathways. Additionally, its use in PROTAC (proteolysis targeting chimera) development is gaining attention, with early-stage research showing promise in targeted protein degradation strategies.

In conclusion, ethyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (893638-27-2) continues to be a molecule of significant interest in medicinal chemistry research. The recent advancements in its synthesis, characterization, and application highlight its growing importance as a versatile scaffold for drug discovery. Future research directions likely will focus on expanding its therapeutic applications and further optimizing its physicochemical properties for enhanced drug-like characteristics.

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